molecular formula C12H8ClNO4 B6390420 MFCD18317696 CAS No. 1261962-29-1

MFCD18317696

Cat. No.: B6390420
CAS No.: 1261962-29-1
M. Wt: 265.65 g/mol
InChI Key: HIYMUDZPMKUHGJ-UHFFFAOYSA-N
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Description

MFCD18317696 is a synthetic organic compound primarily utilized in pharmaceutical research and materials science. Based on analogous pyrrolo-triazine derivatives (e.g., CAS 918538-05-3), this compound is hypothesized to feature a heterocyclic core with halogen substituents, contributing to its reactivity and biological activity . Key inferred characteristics include:

  • Molecular formula: Likely C₆H₃Cl₂N₃ (based on CAS 918538-05-3) .
  • Molecular weight: ~188–201 g/mol (aligned with triazine/imidazole derivatives) .
  • Bioactivity: Potential enzyme inhibition or receptor modulation, common in pyrrolo-triazine analogs .

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c13-10-2-1-6(15)3-7(10)9-5-14-11(16)4-8(9)12(17)18/h1-5,15H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMUDZPMKUHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CNC(=O)C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687696
Record name 5-(2-Chloro-5-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-29-1
Record name 5-(2-Chloro-5-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317696 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that require precise control of temperature, pressure, and pH levels. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Techniques such as distillation, crystallization, and chromatography are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD18317696 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

MFCD18317696 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. Industrially, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317696 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property MFCD18317696 (Inferred) CAS 918538-05-3 CAS 1046861-20-4
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₆H₅BBrClO₂
Molecular Weight (g/mol) ~188 188.01 235.27
Log P (Lipophilicity) ~2.15 (XLOGP3) 2.15 (XLOGP3) 2.15 (XLOGP3)
Solubility (mg/mL) 0.24–0.68 0.24 0.24 (ESOL)
Bioavailability Score 0.55 0.55 0.55
Hazard Statements H315-H319-H335 H315-H319-H335 H302

Key Observations :

Structural Similarities : Both this compound and CAS 918538-05-3 share a pyrrolo-triazine backbone with chlorine substituents, enhancing their electrophilic reactivity .

Divergent Applications : CAS 1046861-20-4, a boronic acid derivative, exhibits distinct applications in Suzuki-Miyaura cross-coupling reactions, unlike the triazine-based this compound .

Solubility : CAS 918538-05-3 and this compound show moderate aqueous solubility (0.24 mg/mL), whereas boronic acid derivatives often require organic solvents for synthesis .

Research Findings and Limitations

Analytical Methods

Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to validate the purity and stability of these compounds, as detailed in supplementary materials from .

Challenges in Comparative Studies

  • Data Gaps: Limited public data on this compound restricts direct comparisons, necessitating extrapolation from analogs.
  • Synthetic Complexity : CAS 1046861-20-4 requires transition-metal catalysts, increasing production costs compared to triazine derivatives .

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